

# An In-depth Technical Guide to the Chemical Structure and Properties of (-)-Sotalol

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for (-)-Sotalol. The information is intended for researchers, scientists, and professionals in the field of drug development.

## **Chemical Identity and Structure**

(-)-Sotalol is the levorotatory enantiomer of Sotalol, a pharmaceutical agent with a dual mechanism of action. Chemically, it is a methanesulfonanilide derivative. The pharmacological activity of racemic Sotalol is largely attributed to this specific enantiomer, particularly its  $\beta$ -adrenergic blocking effects.

The absolute configuration of the chiral center in **(-)-Sotalol** is (R).[1] This is an exception to the general rule for many  $\beta$ -blockers where the S-enantiomer is the more potent  $\beta$ -adrenergic antagonist.[1] The phenylethanolamine structure of Sotalol alters the priority of the substituents around the chiral carbon, leading to the (R) configuration for the active enantiomer.[1]

Table 1: Chemical Identifiers for (-)-Sotalol



| Identifier        | Value                                                                                                               |
|-------------------|---------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-[4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide[2]                                         |
| CAS Number        | 30236-31-8[2]                                                                                                       |
| Molecular Formula | C12H20N2O3S[2]                                                                                                      |
| InChI             | InChI=1S/C12H20N2O3S/c1-9(2)13-8-<br>12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-<br>7,9,12-15H,8H2,1-3H3/t12-/m0/s1[2] |
| InChlKey          | ZBMZVLHSJCTVON-GFCCVEGCSA-N[3]                                                                                      |
| Canonical SMILES  | CC(C)NCINVALID-LINKO                                                                                                |

## **Physicochemical Properties**

Sotalol is typically used as its hydrochloride salt to improve its solubility and stability.[4] It is a water-soluble, hydrophilic compound with low lipophilicity, which results in minimal penetration of the blood-brain barrier.[1][5]

Table 2: Physicochemical Properties of Sotalol Hydrochloride (Racemic)

| Property                      | Value                                                                             | Source(s) |
|-------------------------------|-----------------------------------------------------------------------------------|-----------|
| Molecular Weight              | 272.36 g/mol (base), 308.82<br>g/mol (HCl salt)                                   | [6][7][8] |
| Melting Point                 | 206.5-207 °C (with decomposition)                                                 | [7][9]    |
| рКа                           | pKa <sub>1</sub> = 8.2 (sulfonamide), pKa <sub>2</sub><br>= 9.8 (secondary amine) | [7][10]   |
| Solubility                    | Freely soluble in water, slightly soluble in chloroform.                          | [7]       |
| Partition Coefficient (log P) | Experimental log P: 1.1;<br>Predicted log P: -0.42 to 0.85                        | [1]       |
|                               |                                                                                   |           |



## **Pharmacology and Mechanism of Action**

**(-)-Sotalol** exhibits a unique dual-action antiarrhythmic profile, combining the properties of both Class II and Class III agents according to the Vaughan-Williams classification.

### **Pharmacodynamics**

The enantiomers of Sotalol possess distinct pharmacological activities. The (R)-(-)-enantiomer is responsible for virtually all the  $\beta$ -adrenergic blocking activity (Class II action) and also possesses potassium channel blocking activity (Class III action).[1][11][12] The (S)-(+)-enantiomer, conversely, lacks significant  $\beta$ -blocking activity but contributes to the Class III effect.[1]

- Class II Activity (β-Adrenergic Blockade): As a non-selective β-blocker, (-)-Sotalol competitively antagonizes β<sub>1</sub>- and β<sub>2</sub>-adrenergic receptors.[1] This action prevents catecholamines from binding to these receptors, leading to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction.
- Class III Activity (Potassium Channel Blockade): Sotalol blocks the delayed rectifier
  potassium current (I\_Kr), which is crucial for the repolarization phase of the cardiac action
  potential. This inhibition prolongs the action potential duration (APD) and the effective
  refractory period (ERP) in atrial and ventricular myocardial tissues.[5]

## **Signaling Pathway**

The dual mechanism of **(-)-Sotalol** involves two primary signaling pathways in cardiac myocytes. The  $\beta$ -adrenergic blockade pathway involves the G-protein coupled  $\beta$ 1-adrenergic receptor, while the Class III action directly targets the hERG potassium channels responsible for the L Kr current.







Click to download full resolution via product page

Caption: Signaling pathway of (-)-Sotalol.



### **Pharmacokinetics**

Sotalol is well-absorbed orally and is not metabolized, with the majority of the drug excreted unchanged in the urine.

Table 3: Pharmacokinetic Properties of Sotalol

| Parameter              | Value                                                | Source(s) |
|------------------------|------------------------------------------------------|-----------|
| Bioavailability        | 90-100%                                              | [1]       |
| Protein Binding        | Not significantly bound (0%)                         |           |
| Metabolism             | Not metabolized                                      | [1]       |
| Route of Elimination   | Primarily renal (80-90% excreted unchanged in urine) |           |
| Elimination Half-life  | 10-20 hours (in healthy patients)                    | _         |
| Volume of Distribution | 1.2-2.4 L/kg                                         | _         |

# Experimental Protocols Synthesis of (-)-Sotalol (d-Sotalol)

The enantioselective synthesis of **(-)-Sotalol**, also referred to as d-Sotalol in some literature, is critical to obtaining the desired pharmacological activity. One reported approach involves the Sharpless asymmetric dihydroxylation as a key step. The following is a representative workflow based on published synthetic strategies.[5][6]





Click to download full resolution via product page

Caption: Asymmetric synthesis workflow for (-)-Sotalol.



#### Methodology Outline:

- Asymmetric Dihydroxylation: A suitable styrene precursor undergoes asymmetric dihydroxylation using a chiral ligand (e.g., DHQ-PHAL) to produce a chiral diol intermediate with the desired stereochemistry.[5]
- Cyclic Intermediate Formation: The chiral diol is converted into a cyclic intermediate, such as a cyclic sulfate, using reagents like thionyl chloride followed by oxidation (e.g., RuCl<sub>3</sub>/NalO<sub>4</sub>).
   [5]
- Nucleophilic Ring Opening: The cyclic intermediate undergoes regioselective ring-opening via an S\_N2 reaction with isopropylamine. This step introduces the isopropylamino side chain at the less hindered carbon, yielding a chiral β-hydroxypropylamine.[5]
- Functional Group Transformation: The precursor molecule is further modified. For example, if starting from a nitrostyrene, the nitro group is reduced to an amine using catalytic hydrogenation (H<sub>2</sub>/Pd-C).[5]
- Final Mesylation: The resulting amino compound is treated with methanesulfonyl chloride to install the methanesulfonamide group, yielding the final (-)-Sotalol product.[5] The product can then be purified by column chromatography.

## Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A stability-indicating, quantitative reversed-phase HPLC method is essential for determining the concentration of Sotalol in pharmaceutical preparations and biological matrices. The following protocol is based on published methods.

Table 4: HPLC Method for Sotalol Analysis



| Parameter          | Condition                                                                                                                                                                     |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| HPLC System        | Agilent 1100/1260 series or equivalent with UV/Vis detector                                                                                                                   |
| Column             | C18 reverse-phase column (e.g., Waters<br>XBridge C18, 3.5µm, 4.6×150 mm)                                                                                                     |
| Mobile Phase       | Isocratic: Acetonitrile and 0.5mM octanesulfonic acid (25:75, v/v), pH adjusted to 3.2Gradient: Aqueous 5 mM ammonium acetate with 0.02% formic acid (A) and acetonitrile (B) |
| Flow Rate          | 1.0 mL/min                                                                                                                                                                    |
| Column Temperature | 30 °C                                                                                                                                                                         |
| Injection Volume   | 10-20 μL                                                                                                                                                                      |
| Detection          | UV absorbance at 228 nm or 235 nm                                                                                                                                             |
| Quantification     | Calculation of concentration based on a standard calibration curve (e.g., 1–100 μg/mL)                                                                                        |

#### Sample Preparation (for oral solution):

- Samples are prepared by accurately dissolving the Sotalol HCl formulation in a suitable solvent, such as water for injection (WFI).
- For stability studies, solutions are stored under controlled conditions (e.g., 5±3°C and 25±2°C) and protected from light.
- At specified time points, an aliquot of the sample is taken, diluted if necessary, and analyzed in triplicate by the HPLC method.
- Stability is often defined as the retention of at least 95% of the initial drug concentration.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Stereochemistry in Drug Action PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective disposition of (+/-)-sotalol at steady-state conditions PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. CN109419779B Sotalol hydrochloride preparation Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. Extemporaneous sotalol hydrochloride oral solutions for use in paediatric cardiology: formulation and stability study PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chromatographic conditions for analysis of sotalol HCl [bio-protocol.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of (-)-Sotalol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681962#chemical-structure-and-properties-of-sotalol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com